molecular formula C19H21N5O B12933604 Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- CAS No. 647376-38-3

Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-

Cat. No.: B12933604
CAS No.: 647376-38-3
M. Wt: 335.4 g/mol
InChI Key: ZLMDOAYCAUGSOY-UHFFFAOYSA-N
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Description

Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is known for its significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential therapeutic applications, including anti-cancer and anti-angiogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using appropriate amines.

    Attachment of the Benzamide Moiety: The benzamide moiety is attached via an amide bond formation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of amino groups.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its anti-cancer and anti-angiogenic properties.

    Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    ZD6474 (Vandetanib): Another quinazoline derivative with anti-cancer properties.

    Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.

Uniqueness

Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple pathways involved in cancer progression makes it a valuable compound for therapeutic development .

Properties

647376-38-3

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]-N,N-dimethylbenzamide

InChI

InChI=1S/C19H21N5O/c1-24(2)19(25)14-5-3-13(4-6-14)9-10-21-18-16-11-15(20)7-8-17(16)22-12-23-18/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22,23)

InChI Key

ZLMDOAYCAUGSOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)N

Origin of Product

United States

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